molecular formula C16H17BrN2O3S2 B2832739 Ethyl 2-((4-((4-bromophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate CAS No. 338423-64-6

Ethyl 2-((4-((4-bromophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate

Cat. No. B2832739
CAS RN: 338423-64-6
M. Wt: 429.35
InChI Key: PEMFJVLPFRCYFN-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups including a pyrimidine ring, a methoxy group, and a propanoate ester group. It also contains a bromophenyl group which is a common motif in many pharmaceuticals due to its ability to enhance binding to biological targets .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The bromophenyl group could be introduced via a bromination reaction, the pyrimidine ring could be formed via a cyclization reaction, and the propanoate ester could be formed via an esterification reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl group would likely be planar due to the conjugated system of the benzene ring, while the pyrimidine ring and propanoate ester could introduce some three-dimensionality to the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The bromine atom on the bromophenyl group could be displaced in a nucleophilic aromatic substitution reaction. The ester group could be hydrolyzed to form a carboxylic acid and an alcohol .

Scientific Research Applications

Synthesis and Chemical Reactivity

Sulfur-containing heterocyclic compounds and ethyl propanoate derivatives are known for their versatility in organic synthesis. The reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate was used to synthesize ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate. This showcases the compound's utility in synthesizing triazoloquinolines, highlighting its potential in creating complex molecular architectures (Pokhodylo & Obushak, 2019).

Biological Activity

Related sulfur-containing compounds and pyrimidine derivatives exhibit a range of biological activities. For example, 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines showed marked inhibitory activity against retrovirus replication in cell culture, underlining the potential of similar compounds in antiviral research (Hocková et al., 2003).

Material Science Applications

The study of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates revealed interactions such as N⋯π and O⋯π rather than direct hydrogen bonding in their crystal packing, indicating the significance of such compounds in designing materials with specific molecular interactions (Zhang, Wu, & Zhang, 2011).

Future Directions

The future directions for research on this compound would depend on its intended use. If it were being developed as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

ethyl 2-[4-(4-bromophenyl)sulfanyl-5-methoxypyrimidin-2-yl]sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S2/c1-4-22-15(20)10(2)23-16-18-9-13(21-3)14(19-16)24-12-7-5-11(17)6-8-12/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMFJVLPFRCYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC=C(C(=N1)SC2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((4-((4-bromophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate

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